

Cross-reactivity profile of FRAX1036 against a panel of kinases

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Compound of Interest		
Compound Name:	FRAX1036	
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FRAX1036: A Comparative Analysis of Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **FRAX1036**, focusing on its cross-reactivity profile against a panel of kinases. The information is intended to assist researchers in evaluating its suitability for their studies and to provide essential data for drug development professionals.

Introduction

FRAX1036 is a potent, small-molecule inhibitor primarily targeting Group I p21-activated kinases (PAKs), which play crucial roles in cell proliferation, survival, and motility. Understanding the selectivity of such inhibitors is paramount, as off-target effects can lead to unforeseen biological consequences and potential toxicities. This guide presents a comprehensive overview of **FRAX1036**'s activity against its intended targets and a panel of other kinases, supported by experimental data and detailed protocols.

Kinase Inhibition Profile of FRAX1036

FRAX1036 demonstrates high potency against PAK1 and PAK2, the primary members of the Group I PAK family. Its inhibitory activity is significantly lower against PAK4, a member of the Group II PAKs, highlighting its selectivity for Group I.[1] A broader screening against a panel of



230 kinases revealed a generally excellent selectivity profile, with notable activity against a few other kinases.

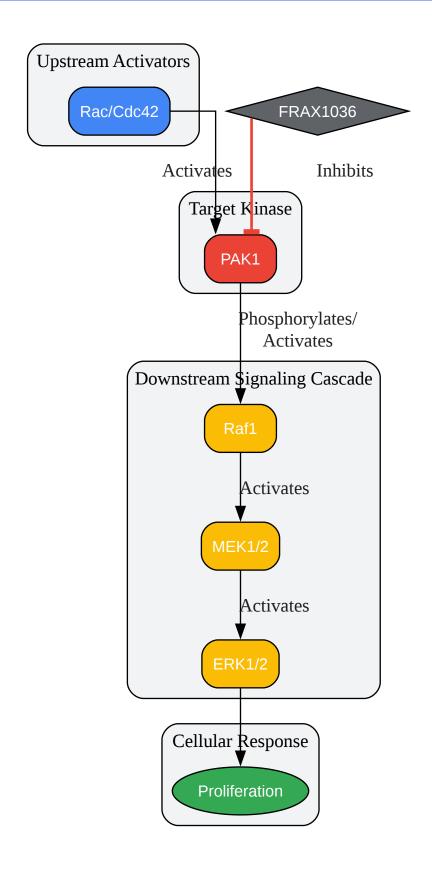
Table 1: Inhibitory Activity of FRAX1036 against Primary and Off-Target Kinases

Kinase Target	Ki (nM)	Kinase Family
PAK1	23.3[1]	p21-activated kinase (Group I)
PAK2	72.4[1]	p21-activated kinase (Group I)
PAK4	2400[2]	p21-activated kinase (Group II)
MST3	43	Serine/Threonine Kinase
MST4	20	Serine/Threonine Kinase
KHS1	10	Serine/Threonine Kinase
SIK2	9	Serine/Threonine Kinase

Signaling Pathway Inhibition

FRAX1036, by inhibiting Group I PAKs, impacts downstream signaling pathways that are critical for cell growth and survival. One of the key pathways affected is the Raf/MEK/ERK cascade. PAK1 can phosphorylate and activate Raf-1, which in turn activates MEK1/2 and subsequently ERK1/2, promoting cell proliferation. By inhibiting PAK1, **FRAX1036** can effectively suppress this pro-proliferative signaling axis.





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FRAX1036 inhibits the PAK1-mediated Raf/MEK/ERK signaling pathway.



Experimental Protocols

The determination of the kinase inhibitory profile of **FRAX1036** was conducted using a robust in vitro kinase assay.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of **FRAX1036** against a panel of kinases.

Materials:

- Recombinant human kinases (e.g., PAK1, PAK2, PAK4)
- ATP
- · Kinase-specific peptide substrate
- FRAX1036
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Microplates (e.g., 384-well)
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: A serial dilution of FRAX1036 is prepared in DMSO and then diluted
 in the assay buffer to the desired final concentrations.
- Kinase Reaction:
 - The kinase, peptide substrate, and FRAX1036 (or DMSO for control) are added to the wells of the microplate.
 - The reaction is initiated by the addition of ATP.



The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g.,
 60 minutes) to allow for the phosphorylation of the substrate.

Detection:

- The ADP-Glo™ reagent is added to the wells to terminate the kinase reaction and deplete the remaining ATP.
- The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which
 is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

Data Analysis:

- The luminescence is measured using a plate reader.
- The amount of ADP generated is proportional to the kinase activity.
- The percentage of inhibition is calculated for each concentration of FRAX1036 relative to the DMSO control.
- The IC50 values are determined by fitting the data to a four-parameter logistic doseresponse curve.
- Ki values are calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

This standardized protocol ensures the generation of reliable and reproducible data for comparing the potency and selectivity of kinase inhibitors like **FRAX1036**.

Conclusion

FRAX1036 is a potent and selective inhibitor of Group I PAKs, with significantly less activity against the Group II member PAK4. While it exhibits an excellent overall selectivity profile, it does show inhibitory activity against a small number of other kinases, which should be taken into consideration when designing and interpreting experiments. The provided experimental protocol offers a standardized method for researchers to independently verify these findings or to assess the activity of other inhibitors. This comprehensive guide serves as a valuable



resource for the scientific community in the ongoing efforts of kinase inhibitor research and development.

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